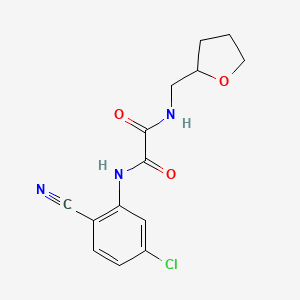

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a tetrahydrofuran-2-ylmethyl substituent at the N2 position.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h3-4,6,11H,1-2,5,8H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMXYBXFAZNDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-cyanophenylamine. This can be achieved through the nitration of 5-chloro-2-nitrobenzene followed by reduction to yield the corresponding amine.

Oxalamide Formation: The intermediate amine is then reacted with oxalyl chloride to form the corresponding oxalamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Introduction of the Tetrahydrofuran Moiety: The final step involves the introduction of the tetrahydrofuran-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where the oxalamide intermediate is reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxalamide moiety is particularly interesting for designing enzyme inhibitors or receptor modulators.

Industry

In the material science industry, this compound could be used in the synthesis of polymers or as a building block for advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Metabolic and Toxicological Profiles

- Metabolism : S336 () undergoes rapid hepatic metabolism without amide hydrolysis, suggesting oxalamides’ metabolic resistance. The target compound’s tetrahydrofuran may similarly resist hydrolysis but could form oxidative metabolites .

- Safety: Flavoring oxalamides () show high safety margins (NOEL 100 mg/kg/day), while pharmaceutical analogues () prioritize efficacy over toxicity thresholds.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound with notable potential in various biological applications. Its unique structure, comprising a chloro-substituted phenyl ring and a tetrahydrofuran moiety linked through an oxalamide bond, positions it as a candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.

Molecular Formula and Weight

- Molecular Formula : C18H20ClN3O3

- Molecular Weight : 367.82 g/mol

Structural Characteristics

The compound features:

- A 5-chloro group on the phenyl ring.

- A cyanophenyl moiety.

- A tetrahydrofuran unit that enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The oxalamide bond is known to facilitate the binding with various proteins, potentially leading to modulation of biological pathways.

Potential Therapeutic Applications

Research indicates several promising applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro, indicating its use as an anti-inflammatory agent.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against certain bacterial strains, suggesting potential as an antibiotic.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, showing significant growth inhibition at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation .

-

Anti-inflammatory Effects :

- In a controlled experiment, the compound was tested for its ability to suppress TNF-alpha production in macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, supporting its potential use in treating inflammatory diseases .

-

Antimicrobial Evaluation :

- This compound exhibited activity against Gram-positive bacteria in vitro, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| N1-(5-chloro-2-cyanophenyl)-N2-(methyl)oxalamide | Lacks tetrahydrofuran moiety | Lower anticancer activity | |

| N1-(5-chloro-2-cyanophenyl)-N2-(urea derivative) | Contains urea instead of oxalamide | Moderate anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?

- Methodology : Synthesis typically involves:

Preparation of 5-chloro-2-cyanophenylamine via nitration and reduction of substituted nitrobenzenes .

Formation of the oxalamide backbone using oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .

Coupling with tetrahydrofuran-2-ylmethylamine via nucleophilic substitution, requiring base catalysis (e.g., triethylamine) and controlled pH .

- Challenges : Low yields due to steric hindrance at the tetrahydrofuran-methyl group and competing side reactions (e.g., hydrolysis of the cyano group). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro-phenyl protons at δ 7.3–7.8 ppm, tetrahydrofuran methylene at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: ~363.8 g/mol) and fragmentation patterns .

- X-ray Crystallography : For definitive 3D conformation analysis, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~20–50 µM observed in oxalamide analogs) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How do electronic and steric effects of the tetrahydrofuran-methyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- The tetrahydrofuran ring’s electron-donating ether oxygen increases electron density at the methyl group, enhancing nucleophilicity in SN2 reactions .

- Steric hindrance from the bicyclic structure may reduce reaction rates, necessitating bulky base catalysts (e.g., DBU) .

- Experimental Design : Compare reaction kinetics with analogs (e.g., furan vs. tetrahydrofuran derivatives) using HPLC monitoring .

Q. What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

- Case Study : Discrepancies in IC₅₀ values (e.g., 15–50 µM in cytotoxicity) may arise from:

- Solubility Variability : Use DMSO stocks with <0.1% water to prevent aggregation .

- Cell Line Heterogeneity : Validate across multiple lines (e.g., HepG2 vs. HeLa) .

- Resolution : Standardize protocols (e.g., ATP-based viability assays) and perform meta-analyses of published datasets .

Q. Can computational modeling predict the compound’s binding affinity for kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to assess interactions with the cyano-phenyl group .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

- Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.